molecular formula C13H13NO5S2 B2695351 Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 930033-00-4

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2695351
CAS No.: 930033-00-4
M. Wt: 327.37
InChI Key: BWPHKRBEUBIPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (C₁₃H₁₃NO₅S₂; MW 327.38 g/mol) is a sulfamoyl-substituted thiophene derivative. Its structure features a thiophene ring with a methyl carboxylate group at position 2 and a sulfamoyl moiety at position 3, substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-10-6-4-3-5-9(10)14-21(16,17)11-7-8-20-12(11)13(15)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPHKRBEUBIPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-methoxyphenylamine to yield the corresponding amide. Finally, the amide is treated with methyl chloroformate to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfamoyl group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (AGS) cells.

  • Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase .
  • Case Study : A study demonstrated that derivatives of thiophene-based compounds showed significant antiproliferative activity against human cancer cell lines, suggesting that this compound could be a lead compound for further development .

Anti-inflammatory Properties

The sulfamoyl group in this compound is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Research Insights : Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and other inflammatory disorders .

Pharmacophore Modeling

Pharmacophore modeling is a crucial aspect of drug design that helps identify the essential features required for biological activity.

  • Modeling Studies : Pharmacophore models have been developed for compounds similar to this compound, showcasing how specific structural elements contribute to their biological activity .
  • In Silico Screening : These models facilitate virtual screening of compound libraries to identify new potential drug candidates that could act similarly to this compound.

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is essential for its development as a therapeutic agent.

  • Safety Data : Preliminary toxicity assessments indicate that while the compound shows promising biological activity, its safety profile needs thorough evaluation through in vivo studies to assess potential side effects and therapeutic windows .

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002)

  • Structure : Differs by replacing the 2-methoxyphenyl group with a 4-methylphenyl substituent.
  • Molecular Formula: C₁₃H₁₃NO₄S₂; MW 311.38 g/mol .
  • Lower molecular weight (311.38 vs. 327.38) due to the absence of oxygen in the substituent. Likely reduced solubility in polar solvents compared to the target compound.

Methyl 3-(N-(4-(Isopentylamino)-2-Methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (Compound 10h)

  • Structure: Features an additional isopentylamino group at the 4-position of the 2-methoxyphenyl ring.
  • Molecular Formula : C₁₉H₂₅N₃O₅S₂; MW 463.56 g/mol .
  • Demonstrated activity as a PPARβ/δ antagonist in retinal vascular studies, suggesting substituent-dependent receptor selectivity .

ST247 and GSK0660 (PPARδ Antagonists)

  • ST247: Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. Structure: Hexylamino substituent at the 4-position of the 2-methoxyphenyl group. Key Feature: Increased lipophilicity enhances blood-brain barrier penetration compared to the target compound .
  • GSK0660: Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate. Structure: Phenylamino group at the 4-position of the 2-methoxyphenyl ring. Pharmacology: High-affinity PPARδ antagonist with IC₅₀ values in the nanomolar range, highlighting the importance of aromatic substitutions for receptor binding .

Methyl 3-[(Methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7)

  • Structure : Replaces the 2-methoxyphenyl group with a methoxycarbonylmethyl substituent.
  • Molecular Formula: C₁₀H₁₁NO₇S₂; MW 329.33 g/mol .
  • Key Differences :
    • The aliphatic methoxycarbonylmethyl group increases solubility in aqueous media due to ester functionality.
    • Reduced aromaticity may diminish interactions with hydrophobic receptor pockets compared to aryl-substituted analogs.

Structural and Pharmacological Insights

Impact of Substituents on Physicochemical Properties

Compound Substituent LogP* Aqueous Solubility
Target Compound 2-Methoxyphenyl ~2.5 Moderate
G225-0002 4-Methylphenyl ~3.0 Low
Compound 10h 4-Isopentylamino-2-methoxyphenyl ~4.2 Very Low
CAS 106820-63-7 Methoxycarbonylmethyl ~1.8 High

*Estimated LogP values based on substituent contributions.

Receptor Binding and Selectivity

  • PPARδ Antagonism: Compounds with extended aromatic or alkylamino substituents (e.g., GSK0660, ST247) exhibit higher PPARδ affinity due to enhanced hydrophobic interactions with the ligand-binding domain .
  • Role of Methoxy Groups : The 2-methoxy group in the target compound may facilitate hydrogen bonding with polar residues in receptor pockets, though its shorter substituent length likely reduces potency compared to analogs with bulkier groups .

Biological Activity

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO5S2C_{13}H_{13}N_{O_5}S_{2} and features a thiophene ring, a methoxyphenyl group, and a sulfamoyl moiety. These structural components are significant for its biological interactions.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC13H13N O5 S2
Molecular Weight293.32 g/mol
CAS Number106820-63-7
Boiling Point452.3 °C
Melting Point96-98 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfamoyl group is known to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring enhances binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth compared to control groups.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on the inhibition of phospholipase A2 (PLA2) revealed that this compound effectively reduced PLA2 activity with an IC50 value indicating moderate potency compared to standard inhibitors .
  • Selectivity in Enzyme Binding : Molecular docking studies have shown that the compound selectively binds to the active site of ALOX15, an enzyme involved in the metabolism of arachidonic acid, thereby inhibiting its oxygenase activity .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition,
Anti-inflammatoryReduced IL-6 and TNF-α levels ,
Enzyme InhibitionModerate PLA2 inhibition ,

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via sulfamoylation of methyl 3-aminothiophene-2-carboxylate derivatives. For example, methyl 3-aminothiophene-2-carboxylate reacts with sulfamoyl chlorides under inert conditions (130°C, nitrogen atmosphere) to introduce the sulfamoyl group. Intermediate purity is confirmed using TLC and HPLC, while structural characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to validate functional groups (e.g., sulfonamide C=O at ~1700 cm1^{-1}) .

Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Methodological Answer :

  • Solubility : Tested in solvents like DMSO (100 mg/mL, clear amber-yellow solution) using UV-Vis spectroscopy to monitor aggregation.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) confirms the melting point (96–98°C) and decomposition temperature (>227°C) .
  • Hygroscopicity : Dynamic Vapor Sorption (DVS) assesses moisture sensitivity under controlled humidity .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfamoylation under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Compare bases like triethylamine vs. DMAP in DMF or THF. For example, morpholine in DMF improves sulfamoylation efficiency by reducing side reactions .
  • Purification : Reverse-phase HPLC (C18 column, methanol-water gradient) isolates the product with ≥98% purity, confirmed by 1H^1H-NMR integration .

Q. What mechanistic insights explain its activity as a PPARβ/δ inverse agonist?

  • Methodological Answer :

  • Binding Studies : Molecular docking (AutoDock Vina) identifies interactions between the sulfamoyl group and PPARβ/δ’s hydrophobic pocket (PDB: 3TKM).
  • Functional Assays : Luciferase reporter gene assays in HEK293 cells quantify IC50_{50} values (e.g., 10–50 nM) to confirm inverse agonism .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) affect bioactivity?

  • Methodological Answer :

  • SAR Analysis : Compare derivatives like Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)sulfamoyl]thiophene-2-carboxylate (herbicidal activity) vs. the target compound. Replace the 2-methoxyphenyl group with electron-withdrawing substituents and assay PPARβ/δ inhibition .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (HOMO-LUMO gaps) to correlate with activity .

Q. What advanced analytical techniques resolve structural ambiguities in crystallographic studies?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and confirms the sulfamoyl-thiophene conformation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···O contacts) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (293.31 g/mol) with <2 ppm error .

Q. How do conflicting purity reports (e.g., 95% vs. 98%) arise in commercial batches, and how can they be resolved?

  • Methodological Answer :

  • Impurity Profiling : LC-MS/MS identifies common contaminants (e.g., unreacted 3-aminothiophene).
  • Standardization : Use USP-grade reference standards (e.g., NIST-traceable) for HPLC calibration. Discrepancies often stem from column aging or mobile-phase pH variations .

Q. What strategies mitigate photodegradation during long-term storage?

  • Methodological Answer :

  • Light Sensitivity : UV stability studies (ICH Q1B guidelines) show degradation under UV-A (320–400 nm). Store in amber vials at -20°C with desiccants (silica gel).
  • Formulation : Lyophilization with trehalose (1:1 w/w) enhances stability in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.